molecular formula C8H8N2O B053022 4-(2-Pyrimidinyl)-3-butynol CAS No. 121356-77-2

4-(2-Pyrimidinyl)-3-butynol

Cat. No. B053022
CAS RN: 121356-77-2
M. Wt: 148.16 g/mol
InChI Key: AKGAWLVXZNQNHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Pyrimidinyl)-3-butynol, also known as PBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PBA is a small molecule that contains a pyrimidine ring and a triple bond, making it a versatile compound for chemical reactions and biological studies.

Scientific Research Applications

4-(2-Pyrimidinyl)-3-butynol has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 4-(2-Pyrimidinyl)-3-butynol has been shown to have anticancer, antiviral, and anti-inflammatory properties. 4-(2-Pyrimidinyl)-3-butynol has also been used as a fluorescent probe for imaging studies in biological systems. In materials science, 4-(2-Pyrimidinyl)-3-butynol has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation.

Mechanism Of Action

The mechanism of action of 4-(2-Pyrimidinyl)-3-butynol is not fully understood, but it is believed to involve the inhibition of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in cell cycle arrest and apoptosis. 4-(2-Pyrimidinyl)-3-butynol has also been shown to inhibit the replication of certain viruses, such as hepatitis C virus, by interfering with viral RNA synthesis.
Biochemical and Physiological Effects:
4-(2-Pyrimidinyl)-3-butynol has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of viral replication, and the modulation of gene expression. 4-(2-Pyrimidinyl)-3-butynol has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 4-(2-Pyrimidinyl)-3-butynol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-(2-Pyrimidinyl)-3-butynol is its versatility as a chemical compound, which allows for a wide range of reactions and applications. 4-(2-Pyrimidinyl)-3-butynol is also relatively easy to synthesize and purify, making it accessible to researchers in various fields. However, one of the limitations of 4-(2-Pyrimidinyl)-3-butynol is its potential toxicity, as it has been shown to induce apoptosis in normal cells at high concentrations. Therefore, careful consideration should be given to the dosage and duration of 4-(2-Pyrimidinyl)-3-butynol treatment in lab experiments.

Future Directions

There are several future directions for the study of 4-(2-Pyrimidinyl)-3-butynol, including the development of novel anticancer and antiviral agents based on 4-(2-Pyrimidinyl)-3-butynol, the synthesis of new MOFs using 4-(2-Pyrimidinyl)-3-butynol as a building block, and the exploration of 4-(2-Pyrimidinyl)-3-butynol as a potential treatment for neurodegenerative diseases. In addition, further studies are needed to elucidate the mechanism of action of 4-(2-Pyrimidinyl)-3-butynol and to optimize its dosage and duration for therapeutic applications.
Conclusion:
In conclusion, 4-(2-Pyrimidinyl)-3-butynol is a versatile chemical compound that has potential applications in various fields. Its synthesis is relatively simple, and it has been extensively studied for its anticancer, antiviral, and anti-inflammatory properties. 4-(2-Pyrimidinyl)-3-butynol's mechanism of action involves the inhibition of HDACs, and it has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit viral replication, and modulate gene expression. While 4-(2-Pyrimidinyl)-3-butynol has several advantages, such as its versatility and accessibility, careful consideration should be given to its potential toxicity in lab experiments. Finally, there are several future directions for the study of 4-(2-Pyrimidinyl)-3-butynol, including the development of novel therapeutic agents and the exploration of 4-(2-Pyrimidinyl)-3-butynol as a potential treatment for neurodegenerative diseases.

properties

CAS RN

121356-77-2

Product Name

4-(2-Pyrimidinyl)-3-butynol

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

4-pyrimidin-2-ylbut-3-yn-1-ol

InChI

InChI=1S/C8H8N2O/c11-7-2-1-4-8-9-5-3-6-10-8/h3,5-6,11H,2,7H2

InChI Key

AKGAWLVXZNQNHO-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)C#CCCO

Canonical SMILES

C1=CN=C(N=C1)C#CCCO

synonyms

3-Butyn-1-ol, 4-(2-pyrimidinyl)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-bromopyrimidine (5.0 g), 3-butynol (2.20 g), dicyclohexylamine (6.87 g), copper (1) iodide (50 mg). BTPC (380 mg) and acetonitrile (50 ml) was stirred at room temperature under nitrogen for 16 h. Ether (150 ml) was added, the mixture filtered and the filtrate evaporated in vacuo. Purification of the residue by FCC eluting with ether and ether-methanol (1-3%) followed by System C (5:1) afforded the title compound as a pale yellow solid (4.29 g) m.p. 58°-64°, t.l.c. (System C, 99:1) Rf 0.08
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
6.87 g
Type
reactant
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

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